molecular formula C15H10FN3O3 B045355 Norflunitrazepam CAS No. 2558-30-7

Norflunitrazepam

Cat. No. B045355
CAS RN: 2558-30-7
M. Wt: 299.26 g/mol
InChI Key: KNGIGRDYBQPXKQ-UHFFFAOYSA-N
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Description

Norflunitrazepam, also known as Desmethylflunitrazepam, Ro05-4435, and Fonazepam, is a benzodiazepine that is a metabolite of flunitrazepam . It has been sold online as a designer drug . It has an IC50 value of 1.499 nM for the GABA A receptor .


Synthesis Analysis

The synthesis of benzodiazepines, including Norflunitrazepam, can be achieved through continuous flow synthesis from aminobenzophenones . This method is efficient and allows for the investigation of large numbers of drugs .


Molecular Structure Analysis

The molecular structure of Norflunitrazepam is similar to that of Flunitrazepam . The chemical formula is C15H10FN3O3 .

Scientific Research Applications

Mechanism of Action

Target of Action

Norflunitrazepam, also known as N-Desmethylflunitrazepam, is a benzodiazepine derivative . Its primary targets are the benzodiazepine receptors BNZ1 and BNZ2 . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory .

Mode of Action

Norflunitrazepam binds nonspecifically to its primary targets, the benzodiazepine receptors BNZ1 and BNZ2 . These receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors . This coupling enhances the effects of GABA, an inhibitory neurotransmitter, by increasing GABA’s affinity for the GABA receptor . When GABA binds to the site, it opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

Biochemical Pathways

Norflunitrazepam affects the GABAergic synaptic transmission, especially in the limbic system . It enhances the inhibitory effect of GABAergic synaptic transmission . The drug is extensively metabolized through reduction of the 7-nitro group to produce 7-amino-flunitrazepam, followed by N-acetylation, N-1-demethylation, or hydroxylation at the C-3 position, followed by glucuronidation .

Pharmacokinetics

Norflunitrazepam, like other benzodiazepines, has a low therapeutic dosage, extensive biotransformation, and high volume of distribution . These factors contribute to the relatively low concentrations of Norflunitrazepam and its metabolites in urine and blood .

Result of Action

The binding of Norflunitrazepam to its targets and the subsequent enhancement of GABA’s effects result in powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . It can cause anterograde amnesia . Some reports indicate that it is used as a date rape drug and suggest that it may precipitate violent behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Norflunitrazepam. For instance, pharmaceuticals can enter the environment at all stages of their life cycle (production, use, and disposal), meaning they can ultimately end up in our drinking water as well as accumulate in vegetables and fish . There is scientific evidence that even low concentrations of pharmaceuticals in the environment have harmful effects on animal and plant life . The discharge of pharmaceuticals into the environment has also been linked to the development of antimicrobial resistance (AMR) .

Safety and Hazards

Norflunitrazepam, like Flunitrazepam, can cause anterograde amnesia . Some reports indicate that it is used as a date rape drug and suggest that it may precipitate violent behavior . The United States Government has banned the importation of this drug .

properties

IUPAC Name

5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGIGRDYBQPXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180268
Record name Norflunitrazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norflunitrazepam

CAS RN

2558-30-7
Record name Desmethylflunitrazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2558-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norflunitrazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002558307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norflunitrazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NORFLUNITRAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/055XLQ0YQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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